Cas no 868214-11-3 (3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one structure](https://ja.kuujia.com/scimg/cas/868214-11-3x500.png)
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one 化学的及び物理的性質
名前と識別子
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- 3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
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- MDL: MFCD00955397
- インチ: 1S/C18H16N2O3/c1-22-16-10-8-12(11-17(16)23-2)7-9-15-18(21)20-14-6-4-3-5-13(14)19-15/h3-11H,1-2H3,(H,20,21)/b9-7+
- InChIKey: JBOAUSHJSLPSDC-VQHVLOKHSA-N
- ほほえんだ: N1C2=C(C=CC=C2)N=C(/C=C/C2=CC=C(OC)C(OC)=C2)C1=O
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB162710-10 g |
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one |
868214-11-3 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB162710-10g |
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one; . |
868214-11-3 | 10g |
€482.50 | 2024-06-12 | ||
abcr | AB162710-5 g |
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one |
868214-11-3 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB162710-1 g |
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one |
868214-11-3 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB162710-5g |
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one; . |
868214-11-3 | 5g |
€377.50 | 2024-06-12 | ||
abcr | AB162710-1g |
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one; . |
868214-11-3 | 1g |
€211.30 | 2024-06-12 |
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-oneに関する追加情報
Comprehensive Overview of 3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one (CAS No. 868214-11-3)
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one (CAS No. 868214-11-3) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the quinoxalinone family, characterized by a fused benzene and pyrazine ring system, which is often explored for its bioactive potential. The presence of the 3,4-dimethoxyphenyl and ethenyl groups further enhances its molecular versatility, making it a subject of interest in drug discovery and material science.
In recent years, the demand for quinoxaline derivatives has surged, driven by their relevance in developing novel therapeutics for conditions such as inflammation, cancer, and microbial infections. Researchers are particularly intrigued by the E-configuration of the ethenyl group in 3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one, as it influences the compound's stereochemistry and interaction with biological targets. This specificity aligns with the growing trend of structure-activity relationship (SAR) studies, which aim to optimize drug efficacy and reduce side effects.
The compound's CAS No. 868214-11-3 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its synthesis typically involves Pd-catalyzed cross-coupling reactions or condensation techniques, methods frequently discussed in organic chemistry forums. Given the rise of green chemistry, researchers are also exploring eco-friendly synthesis routes for such compounds, addressing sustainability concerns in pharmaceutical manufacturing.
From a commercial perspective, 3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one is often procured by laboratories specializing in high-throughput screening or medicinal chemistry. Its potential as a fluorescence probe or enzyme inhibitor has further expanded its utility, coinciding with the increasing popularity of molecular imaging and targeted therapy in biomedical research. These applications resonate with current searches for "innovative bioactive compounds" and "small-molecule drug candidates."
Quality control of CAS No. 868214-11-3 involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry, ensuring purity and consistency for research use. The compound's stability under various conditions is another area of investigation, reflecting the broader scientific focus on drug formulation and storage optimization. Such details are vital for laboratories aiming to integrate this compound into long-term studies.
In summary, 3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one represents a compelling case study in the intersection of synthetic chemistry and biomedical innovation. Its structural features and diverse applications make it a valuable asset for researchers tackling contemporary challenges in drug development and molecular design. As the scientific community continues to explore its potential, this compound is poised to remain a topic of interest in peer-reviewed journals and industry reports alike.
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